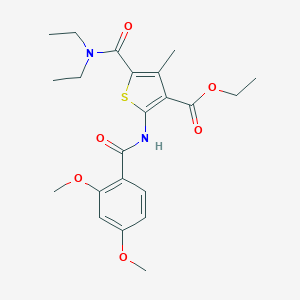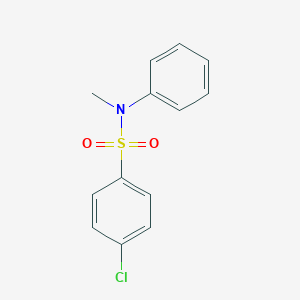
4-Chloro-N-methyl-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-methyl-N-phenylbenzenesulfonamide, also known as Chloramphenicol, is a broad-spectrum antibiotic that is widely used in scientific research. This chemical compound is synthesized through a complex process that involves several steps. The purpose of
Mechanism Of Action
The mechanism of action of 4-Chloro-N-methyl-N-phenylbenzenesulfonamide involves the inhibition of bacterial protein synthesis. This chemical compound binds to the 50S subunit of the bacterial ribosome and prevents the formation of peptide bonds between amino acids. As a result, bacterial protein synthesis is inhibited, leading to bacterial cell death.
Biochemical And Physiological Effects
4-Chloro-N-methyl-N-phenylbenzenesulfonamide has several biochemical and physiological effects. It inhibits the growth and metabolism of bacteria by inhibiting protein synthesis. In addition, this chemical compound can also inhibit the growth of mammalian cells, although it is less toxic to mammalian cells than to bacterial cells.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Chloro-N-methyl-N-phenylbenzenesulfonamide in lab experiments include its broad-spectrum antibiotic activity, its ability to select for cells with antibiotic resistance genes, and its low toxicity to mammalian cells. However, there are also limitations to using this chemical compound in lab experiments. For example, it can be toxic to some bacterial strains, and it can also be inactivated by certain bacterial enzymes.
Future Directions
There are several future directions for research on 4-Chloro-N-methyl-N-phenylbenzenesulfonamide. One direction is to explore its potential as a treatment for bacterial infections in humans and animals. Another direction is to investigate its potential as a tool for studying bacterial growth and metabolism. Additionally, researchers could explore ways to modify the structure of 4-Chloro-N-methyl-N-phenylbenzenesulfonamide to improve its effectiveness against specific bacterial strains.
Synthesis Methods
The synthesis of 4-Chloro-N-methyl-N-phenylbenzenesulfonamide involves several steps. The first step is the reaction between p-nitrobenzoic acid and thionyl chloride to form p-nitrobenzoyl chloride. The second step is the reaction between p-nitrobenzoyl chloride and N-methyl-N-phenylbenzenesulfonamide to form 4-nitro-N-methyl-N-phenylbenzenesulfonamide. The third step is the reduction of 4-nitro-N-methyl-N-phenylbenzenesulfonamide to 4-amino-N-methyl-N-phenylbenzenesulfonamide using iron and hydrochloric acid. The final step is the chlorination of 4-amino-N-methyl-N-phenylbenzenesulfonamide to form 4-Chloro-N-methyl-N-phenylbenzenesulfonamide.
Scientific Research Applications
4-Chloro-N-methyl-N-phenylbenzenesulfonamide is widely used in scientific research due to its broad-spectrum antibiotic activity. This chemical compound is effective against a wide range of bacteria, including gram-positive and gram-negative bacteria. It is commonly used in microbiology experiments to study the growth and metabolism of bacteria. In addition, 4-Chloro-N-methyl-N-phenylbenzenesulfonamide is also used in molecular biology experiments to select for cells that contain plasmids with antibiotic resistance genes.
properties
CAS RN |
16358-34-2 |
|---|---|
Product Name |
4-Chloro-N-methyl-N-phenylbenzenesulfonamide |
Molecular Formula |
C13H12ClNO2S |
Molecular Weight |
281.76 g/mol |
IUPAC Name |
4-chloro-N-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h2-10H,1H3 |
InChI Key |
SOMJAHYGVWAEJH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



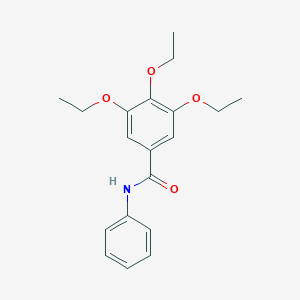
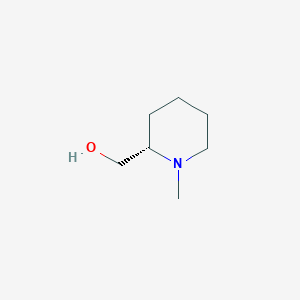


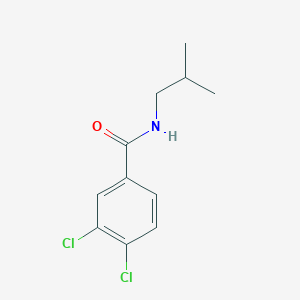
![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)
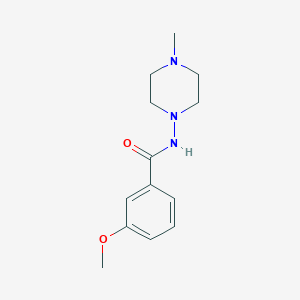

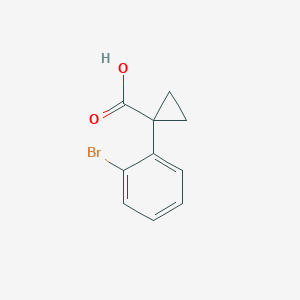
![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)


